Cas no 57672-81-8 ((1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-2,6-dihydroxy-1-methyl-8-methylidenegibbane-1,4a,10-tricarboxylic acid)

(1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-2,6-dihydroxy-1-methyl-8-methylidenegibbane-1,4a,10-tricarboxylic acid structure
57672-81-8 structure
Product Name:(1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-2,6-dihydroxy-1-methyl-8-methylidenegibbane-1,4a,10-tricarboxylic acid
CAS No:57672-81-8
Molecular Formula:C20H26O8
Molecular Weight:394.415647029877
CID:1606111
PubChem ID:21596346

(1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-2,6-dihydroxy-1-methyl-8-methylidenegibbane-1,4a,10-tricarboxylic acid Properties

Names and Identifiers

    • (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-2,6-dihydroxy-1-methyl-8-methylidenegibbane-1,4a,10-tricarboxylic acid
    • gibbane-1,4a,10-tricarboxylic acid, 2,6-dihydroxy-1-methyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-
    • 2β,6α-Dihydroxy-1β-methyl-8-methylenegibbane-1α,4aα,10β-tricarboxylic acid
    • Gibberellin A39
    • Gibbane-1,4a,10-tricarboxylic acid, 2,6-dihydroxy-1-methyl-8-methylene-, (1α,2β,4aα,4bβ,6α,10β)- (9CI)
    • DTXSID201116220
    • 57672-81-8
    • GA39
    • InChIKey: LKLDZCIWUDJQCF-OZPHONOWSA-N
    • Inchi: 1S/C20H26O8/c1-8-6-19-7-9(8)10(21)5-11(19)20(17(27)28)4-3-12(22)18(2,16(25)26)14(20)13(19)15(23)24/h9-14,21-22H,1,3-7H2,2H3,(H,23,24)(H,25,26)(H,27,28)/t9-,10+,11-,12+,13-,14-,18-,19+,20-/m1/s1
    • SMILES: O([H])[C@@]1([H])C([H])([H])[C@@]2([H])[C@]3(C(=O)O[H])C([H])([H])C([H])([H])[C@@]([H])([C@](C(=O)O[H])(C([H])([H])[H])[C@@]3([H])[C@]([H])(C(=O)O[H])[C@@]32C([H])([H])C(=C([H])[H])[C@@]1([H])C3([H])[H])O[H]

Computed Properties

  • Exact Mass: 394.16276778g/mol
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 394.16276778g/mol
  • Heavy Atom Count: 28
  • Complexity: 791
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.3
  • Topological Polar Surface Area: 152Ų

(1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-2,6-dihydroxy-1-methyl-8-methylidenegibbane-1,4a,10-tricarboxylic acid Related Literature

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